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Abstract

D-Phenylalaninol, the chiral amino alcohol derived from the D-isomer of phenylalanine, is a
critical building block in synthetic organic chemistry and holds significant importance in the
pharmaceutical industry. Its defined stereochemistry makes it an invaluable chiral auxiliary and
a precursor for the synthesis of enantiomerically pure pharmaceuticals. This technical guide
provides a comprehensive overview of the structure, stereochemistry, and key physicochemical
properties of D-Phenylalaninol. It further details experimental protocols for its synthesis and
stereochemical analysis, and explores its biological role as a monoamine releasing agent.

Core Structure and Physicochemical Properties

D-Phenylalaninol, systematically named (2R)-2-amino-3-phenylpropan-1-ol, is a chiral molecule
featuring a primary alcohol, a primary amine, and a benzyl group attached to a propane
backbone. The stereocenter at the C2 position, with the (R) configuration, is crucial to its
chemical and biological identity.

Structural and Chemical Identifiers

The fundamental structural details and identifiers for D-Phenylalaninol are summarized in the
table below.
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Property Value

IUPAC Name (2R)-2-amino-3-phenylpropan-1-ol[1]

Synonyms (R)-(+)-2-Amino-3-phenyl-1-propanol, D-Phe-
ol[2][3]

CAS Number 5267-64-1[2]

Molecular Formula CoH13NOJ[2]

Molecular Weight 151.21 g/mol [1]

InChl Key STVVMTBJINDTZBF-SECBINFHSA-N[1]

SMILES C1=CC=C(C=C1)C--INVALID-LINK--N[1]

Physicochemical Data

The key physicochemical properties of D-Phenylalaninol are presented in the following table for
easy reference.

Property Value

Appearance White crystalline powder|[2]

Melting Point 90-96 °C[2]

Optical Rotation [a]D?7 = +22 + 2° (c=1.2 in 1N HCI)[2]
Solubility Soluble in Dichloromethane, Ethyl Acetate,

Methanol[4][5]

Storage Conditions Store at 0-8°C[2]

Stereochemistry and Its Significance

The stereochemistry of D-Phenylalaninol is defined by the (R) configuration at the chiral center
(C2). This specific spatial arrangement of the amino and hydroxymethyl groups relative to the
benzyl side chain is fundamental to its application as a chiral auxiliary in asymmetric synthesis,
enabling the stereoselective synthesis of complex molecules.[2] The enantiomer, L-
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Phenylalaninol, possesses the (S) configuration and exhibits different biological and chemical

properties.

The distinct stereochemistry of D- and L-phenylalanine derivatives leads to differential
interactions with chiral biological macromolecules such as receptors and enzymes, resulting in

varied physiological effects.

Stereoisomers of Phenylalaninol

D-Phenylalaninol (R-isomer)

D_img (2R)-2-amino-3-phenylpropan-1-ol

L-Phenylalaninol (S-isomer)

L_img (2S)-2-amino-3-phenylpropan-1-ol

Click to download full resolution via product page
Figure 1: Stereochemical relationship between D- and L-Phenylalaninol.

Experimental Protocols
Synthesis of D-Phenylalaninol via Reduction of D-
Phenylalanine
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A common and effective method for the synthesis of D-Phenylalaninol is the reduction of the
carboxylic acid functionality of D-phenylalanine.

Materials:

D-Phenylalanine

e Lithium borohydride (LiBH4)

o Trimethylsilyl chloride (TMSCI)

o Tetrahydrofuran (THF), freshly distilled

e Methanol (MeOH)

e 2.5 M aqueous Sodium Hydroxide (NaOH)

e Chloroform

e Sodium sulfate (Na2S0a4)

o Flame-dried reaction flask with a magnetic stirrer

o |ce/water bath

Nitrogen atmosphere setup
Procedure:

e To a cold (0°C) solution of LiBH4 (2.0 equivalents) in freshly distilled THF, add TMSCI (4.0
equivalents) under a nitrogen atmosphere.

e Remove the ice bath and stir the mixture at room temperature for 15 minutes.
e Re-cool the mixture to 0°C and add D-phenylalanine (1.0 equivalent).

» Remove the ice bath and stir the reaction mixture overnight at room temperature.
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e Cool the mixture to 0°C and quench the reaction by the dropwise addition of MeOH, followed
by 2.5 M aqueous NaOH.

» Evaporate the solvent in vacuo.
o Extract the residue with chloroform (5 times).

o Combine the organic extracts, dry over Naz2SOa4, filter, and evaporate in vacuo to yield D-
Phenylalaninol as a white crystalline solid.

Stereochemical Analysis by Chiral High-Performance
Liquid Chromatography (HPLC)

The enantiomeric purity of D-Phenylalaninol can be determined using chiral HPLC.

Instrumentation and Materials:

HPLC system with a UV detector

Chiral column (e.qg., teicoplanin-based chiral stationary phase like Astec® CHIROBIOTIC® T)

HPLC grade methanol, glacial acetic acid, and triethylamine

D-Phenylalaninol sample
Mobile Phase Preparation:

» Prepare a mobile phase consisting of HPLC grade methanol with 0.1% glacial acetic acid
and 0.05% triethylamine.

o Degas the mobile phase before use.
Sample Preparation:

e Dissolve a small amount of the D-Phenylalaninol sample in the mobile phase to a
concentration of approximately 0.1 mg/mL.

« Filter the sample through a 0.45 um syringe filter before injection.
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Chromatographic Conditions:

e Column: Teicoplanin-based chiral stationary phase

o Mobile Phase: Methanol with 0.1% acetic acid and 0.05% triethylamine
e Flow Rate: 1.0 mL/min

e Column Temperature: 25°C

e Detection: UV at 210 nm

e Injection Volume: 10 pL

The retention times for D- and L-Phenylalaninol will be different, allowing for the determination
of enantiomeric excess.

Chiral HPLC Workflow for Phenylalaninol
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Figure 2: Workflow for the chiral separation of Phenylalaninol enantiomers.

Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure of D-Phenylalaninol can be confirmed by *H and 3C NMR spectroscopy. The
following are typical chemical shifts observed in CDCls:

Atom 'H Chemical Shift (ppm) 13C Chemical Shift (ppm)
Aromatic-H 7.20-7.35 (m, 5H) 138.5 (Ar-C)

CH(NH-2) 3.35 (m, 1H) 129.3 (Ar-CH)

CHz0H 3.45-3.65 (M, 2H) 128.6 (Ar-CH)

CH:Ph 2.55-2.75 (m, 2H) 126.3 (Ar-CH)

NH2 & OH 2.0-3.0 (br s, 3H) 66.5 (CH20H)

54.5 (CHNHz2)

40.8 (CHzPh)

Note: Chemical shifts can vary depending on the solvent and concentration.

Biological Activity and Signaling

D-Phenylalaninol is a psychostimulant and a monoamine releasing agent (MRA).[6] It exhibits a
preference for inducing the release of norepinephrine (NE) over dopamine (DA).

Monoamine ReleaseData

Neurotransmitter ECso for Release (nM)
Norepinephrine 106

Dopamine 1,355

Serotonin >10,000
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Data obtained from studies on rat brain synaptosomes.[6]

Mechanism of Action

As a monoamine releasing agent, D-Phenylalaninol is thought to exert its effects through the
following mechanism:

o Uptake into Presynaptic Neuron: D-Phenylalaninol enters the presynaptic neuron via
monoamine transporters, primarily the norepinephrine transporter (NET) and to a lesser
extent, the dopamine transporter (DAT).

« Interaction with VMATZ2: Inside the neuron, it interacts with vesicular monoamine transporter
2 (VMAT?2), leading to the release of norepinephrine and dopamine from synaptic vesicles
into the cytoplasm.

o Transporter Reversal: D-Phenylalaninol can also induce the reversal of the plasma
membrane transporters (NET and DAT), causing the efflux of norepinephrine and dopamine
from the cytoplasm into the synaptic cleft.

This increase in synaptic concentrations of norepinephrine and dopamine leads to enhanced
neurotransmission.
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Mechanism of D-Phenylalaninol as a Monoamine Releasing Agent
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Figure 3: Proposed mechanism of D-Phenylalaninol-induced monoamine release.

Applications in Drug Development

D-Phenylalaninol is a valuable chiral building block in the synthesis of various pharmaceuticals.
[2] Its defined stereochemistry is essential for creating drugs with high selectivity and efficacy. It
is also used as a precursor in the synthesis of other chiral molecules and as a chiral catalyst in
asymmetric reactions.[2] Notably, D-Phenylalaninol is a known impurity in the synthesis of
solriamfetol, a dopamine and norepinephrine reuptake inhibitor.[6]

Conclusion

D-Phenylalaninol is a molecule of significant interest to researchers in organic synthesis and
drug development. Its well-defined structure and stereochemistry, coupled with its biological
activity as a monoamine releasing agent, make it a versatile tool in the creation of new
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chemical entities with therapeutic potential. The experimental protocols and data presented in
this guide provide a solid foundation for its synthesis, analysis, and application in a research
and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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stereochemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/product/b555900?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b555900?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

